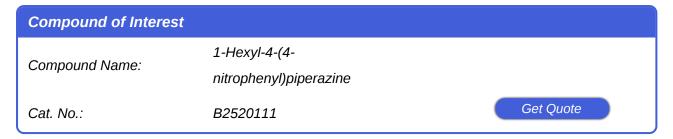


Technical Guide: Chemical Structure and Confirmation of 1-Hexyl-4-(4-nitrophenyl)piperazine

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical structure and analytical confirmation of **1-Hexyl-4-(4-nitrophenyl)piperazine**. Arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities targeting the central nervous system.[1][2] This guide outlines a standard synthetic approach and details the expected outcomes from key analytical techniques used for structural elucidation and confirmation, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific experimental data for this exact hexyl derivative is not extensively published, the methodologies and expected data are extrapolated from well-documented protocols for closely related N-arylpiperazine analogues.[3][4][5]

Chemical Structure and Properties

1-Hexyl-4-(4-nitrophenyl)piperazine consists of a piperazine ring N-substituted with a hexyl group at one position and a 4-nitrophenyl group at the other. The chemical formula is C16H25N3O2.[6]

Caption: Chemical structure of 1-Hexyl-4-(4-nitrophenyl)piperazine.



Table 1: Chemical Properties of 1-Hexyl-4-(4-nitrophenyl)piperazine

Property	Value	Source
Molecular Formula	C16H25N3O2	[6]
Molecular Weight	291.39 g/mol	Calculated
IUPAC Name	1-hexyl-4-(4- nitrophenyl)piperazine	Generated
CAS Number	22347-12-8	Inferred from related structures

General Synthesis Protocol

The synthesis of **1-Hexyl-4-(4-nitrophenyl)piperazine** can be readily achieved via N-alkylation of **1-(4-nitrophenyl)piperazine** with a suitable hexylating agent, such as **1-bromohexane**. This is a standard procedure for preparing long-chain arylpiperazine derivatives.[1]

Reaction Scheme:

1-(4-Nitrophenyl)piperazine + 1-Bromohexane → 1-Hexyl-4-(4-nitrophenyl)piperazine



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Caption: General workflow for the synthesis of **1-Hexyl-4-(4-nitrophenyl)piperazine**.

Detailed Methodology:



- Reagents Setup: To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
- Alkylation: Add 1-bromohexane (1.1 eg) dropwise to the stirred mixture at room temperature.
- Reaction: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to yield the pure product.

Analytical Confirmation Data

The confirmation of the structure requires a combination of spectroscopic methods. Below are the expected data based on the analysis of its constituent functional groups and data from analogous compounds.[4][7]

3.1 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation patterns.

Table 2: Expected Mass Spectrometry Data



m/z Value (Predicted)	Fragment Identity	Description
291.20	[M]+	Molecular ion peak corresponding to C16H25N3O2.
207.10	[M - C6H13]+	Loss of the hexyl group (C6H13).
177.09	[C10H11N2O]+	Fragmentation of the piperazine ring.
85.10	[C6H13]+	Hexyl cation fragment.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)	Functional Group	Vibration Type
3100 - 3000	Aromatic C-H	Stretching
2950 - 2850	Aliphatic C-H	Stretching (Hexyl & Piperazine)
~1595, ~1490	Aromatic C=C	Ring Stretching
1520 - 1475	N-O (Nitro)	Asymmetric Stretching
1350 - 1300	N-O (Nitro)	Symmetric Stretching
1250 - 1180	Aryl C-N	Stretching
1130 - 1020	Aliphatic C-N	Stretching

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.



Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.15	d	2H	Protons ortho to NO ₂ on the phenyl ring
~ 6.85	d	2H	Protons meta to NO ₂ on the phenyl ring
~ 3.40	t	4H	Piperazine protons adjacent to the nitrophenyl group (-N- CH ₂ -)
~ 2.60	t	4H	Piperazine protons adjacent to the hexyl group (-N-CH ₂ -)
~ 2.40	t	2H	Methylene protons of hexyl group adjacent to piperazine nitrogen (-N-CH ₂ -)
~ 1.55	m	2H	Methylene protons of hexyl group (-CH ₂ -)
~ 1.30	m	6H	Methylene protons of hexyl group (-(CH ₂) ₃ -)
~ 0.90	t	3Н	Terminal methyl protons of hexyl group (-CH ₃)

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

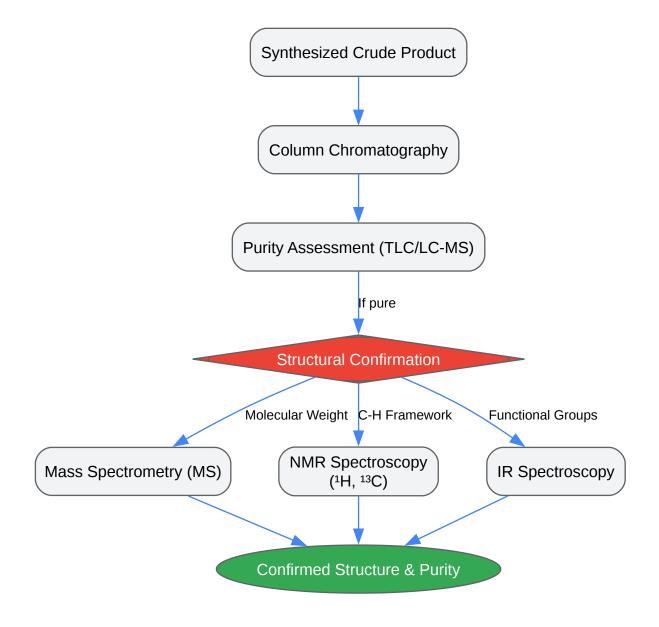


Chemical Shift (δ, ppm)	Assignment	
~ 155.0	Aromatic C attached to piperazine nitrogen	
~ 138.5	Aromatic C attached to nitro group	
~ 125.8	Aromatic CH ortho to nitro group	
~ 113.0	Aromatic CH meta to nitro group	
~ 58.5	Hexyl -CH ₂ - attached to piperazine	
~ 53.0	Piperazine -CH ₂ - attached to hexyl group	
~ 49.0	Piperazine -CH ₂ - attached to nitrophenyl group	
~ 31.8, 27.0, 26.0, 22.6	Hexyl methylene carbons	
~ 14.0	Hexyl terminal methyl carbon	

Comprehensive Analytical Workflow

The logical flow from a synthesized compound to a fully confirmed and characterized chemical entity involves a sequential analytical process.





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Caption: Logical workflow for the purification and analytical confirmation process.

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